3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate

Overview

Description

NDSB 221 is a nondetergent sulfobetaine that has been found to improve unfolding reversibility.

NDSB 221 is an ammonium betaine derivative of 3-(piperidin-1-yl)propane-1-sulfonic acid. One of a group of non-detergent sulfobetaines having a sulfobetaine hydrophilic group and a short hydrophobic group that cannot aggregate to form micelles.

Mechanism of Action

Target of Action

The primary target of 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate is the Immune Inhibitor A, Metalloprotease 1 Protein . This protein plays a crucial role in the immune response of certain organisms, including Bacillus cereus biovar anthracis str. CI .

Mode of Action

This compound interacts with its target protein by binding to it

Biochemical Pathways

Given its interaction with the immune inhibitor a, metalloprotease 1 protein, it is likely involved in the immune response pathways of certain organisms .

Pharmacokinetics

Its molecular weight is 221.317 Da , which may influence its bioavailability and distribution within the body.

Result of Action

Given its interaction with the Immune Inhibitor A, Metalloprotease 1 Protein, it may influence the immune response of certain organisms .

Biochemical Analysis

Biochemical Properties

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate plays a crucial role in biochemical reactions as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules to maintain the stability of the reaction environment. For instance, it has been shown to stabilize halophilic malate dehydrogenase, elongation factor Tu, and beta-galactosidase . The nature of these interactions involves the compound’s ability to preserve the antigenic conformation of proteins, thereby preventing denaturation and maintaining their functional state .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a stabilizing agent by forming hydrogen bonds and ionic interactions with proteins, thereby preventing their aggregation and denaturation . This compound also influences enzyme activity by maintaining an optimal pH environment, which is essential for enzyme catalysis. Furthermore, it has been shown to interact with specific amino acid residues in proteins, enhancing their stability and functional integrity .

Biological Activity

3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate, also known as NDSB 221, is a sulfobetaine compound that has garnered attention for its biological activity, particularly in the context of cell biology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

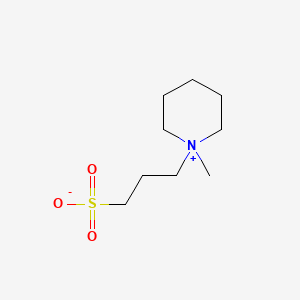

- Chemical Structure : this compound is characterized by a piperidinium ring and a sulfonate group, which contributes to its amphiphilic properties.

- CAS Number : 160788-56-7

- Molecular Formula : C8H18N2O3S

The biological activity of NDSB 221 is primarily attributed to its ability to interact with cellular membranes and proteins. Its mechanism involves:

- Membrane Stabilization : NDSB 221 acts as a stabilizing agent for proteins in various environments, including denaturing conditions. This property is particularly useful in biochemical assays and protein purification processes.

- Protein Folding : It has been shown to assist in the proper folding of proteins, which is crucial for maintaining their functional conformation.

Cellular Effects

NDSB 221 exhibits several cellular effects that are significant for its applications in research:

- Cell Viability : Studies indicate that NDSB 221 does not adversely affect cell viability at concentrations typically used in experiments. This makes it suitable for use in cell culture systems.

- Protein Interactions : The compound enhances the solubility and stability of proteins, facilitating their study in biochemical assays.

- Impact on Cell Signaling : Research suggests that NDSB 221 may influence signaling pathways by modulating the interactions between proteins and cellular membranes.

Case Studies

Several studies have highlighted the biological activity of NDSB 221:

- Study on Protein Stability : A study demonstrated that NDSB 221 significantly improved the stability of enzymes under heat stress conditions, indicating its potential as a protective agent during protein purification processes .

- Cell Culture Applications : In a series of experiments involving mammalian cell lines, NDSB 221 was shown to enhance the yield of recombinant proteins by preventing aggregation during expression .

Research Findings

Safety and Toxicity

NDSB 221 is generally considered safe for use in laboratory settings; however, like all chemical compounds, it should be handled with care. Toxicological assessments have indicated low toxicity levels at concentrations used in biological experiments.

Properties

IUPAC Name |

3-(1-methylpiperidin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c1-10(6-3-2-4-7-10)8-5-9-14(11,12)13/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNQWAVIDNVATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213424 | |

| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160788-56-7 | |

| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160788-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160788-56-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can the crystal structure of SAR11_1068 bound to 3-(1-Methylpiperidinium-1-yl)propane-1-sulfonate tell us about their interaction?

A1: The research paper titled "Crystal structure of SAR11_1068 bound to a sulfobetaine (this compound)" [] investigates the binding mode of this compound within the structure of the SAR11_1068 protein. By obtaining and analyzing this crystal structure, researchers can identify specific amino acids involved in the interaction, understand the binding affinity, and potentially gain insights into the functional consequences of this binding event. This information can be crucial for further research into the biological role of SAR11_1068 and the potential impact of this compound on its function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.